ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
ethyl 2-butylsulfanyl-7-methyl-4-oxo-5-(4-propan-2-ylphenyl)-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S/c1-6-8-13-31-24-26-21-20(22(28)27-24)19(17-11-9-16(10-12-17)14(3)4)18(15(5)25-21)23(29)30-7-2/h9-12,14,19H,6-8,13H2,1-5H3,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTNUJJHEYPTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)C(C)C)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the butylthio, isopropylphenyl, and ethyl ester groups. Common reagents used in these reactions include various alkyl halides, thiols, and esters, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(methylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Ethyl 2-(butylthio)-5-(4-methylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Uniqueness
ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 923195-38-4) is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C23H29N3O3S
- Molecular Weight : 427.56 g/mol
- SMILES Notation : CCCCSc1nc2NC(=C(C(c2c(=O)[nH]1)c1ccc(cc1)C(C)C)C(=O)OC)
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Antioxidant Activity : The presence of the pyrimidine ring and butylsulfanyl group contributes to its ability to scavenge free radicals. Research indicates that similar compounds exhibit significant antioxidant properties, which can mitigate oxidative stress in cells .
- Antimicrobial Properties : Compounds with similar structures have shown promising antibacterial and antifungal activities. The sulfanyl group may enhance membrane permeability, allowing for better interaction with microbial cells .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, certain pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis .
Case Studies and Experimental Data
- Study on Antioxidant Properties :
- Antimicrobial Activity Assessment :
- Enzyme Inhibition Studies :
Comparative Analysis of Biological Activities
Q & A
Q. What are the common synthetic routes for ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]pyrido[2,3-d]pyrimidine-6-carboxylate?
The compound is typically synthesized via multi-component reactions (MCRs), which are favored for their efficiency and reduced waste generation. These reactions often involve condensation of precursors like amines, aldehydes, and active methylene compounds under mild conditions . For more complex derivatives, multi-step syntheses are employed, requiring catalysts such as palladium or copper in solvents like dimethylformamide (DMF) or toluene to achieve optimal yields . Purification steps may involve column chromatography or recrystallization, with reaction progress monitored via TLC.
Q. How is the structural integrity of the compound confirmed after synthesis?
Structural characterization relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify atomic connectivity and stereochemistry. Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) by quantifying impurities. X-ray crystallography may be used if single crystals are obtained, as demonstrated in related pyrido[2,3-d]pyrimidine derivatives .
Q. What preliminary biological activities are associated with this compound?
Initial screenings focus on enzyme inhibition assays (e.g., kinases, cyclooxygenases) and receptor-binding studies due to the compound’s structural similarity to bioactive pyrido[2,3-d]pyrimidines. For example, substituents like the butylsulfanyl group may enhance selectivity for hydrophobic binding pockets, while the 4-(propan-2-yl)phenyl moiety could influence steric interactions with target proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Optimization involves Design of Experiments (DoE) methodologies to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For instance, highlights the use of statistical modeling to identify optimal conditions for similar heterocycles. Reaction monitoring via real-time HPLC ensures intermediates are minimized, and side reactions (e.g., oxidation of thioethers) are controlled . Catalytic systems (e.g., Pd/Cu) may require inert atmospheres to prevent deactivation .
Q. How can researchers resolve contradictions in reported synthetic methods for analogous compounds?
Discrepancies in literature methods (e.g., conflicting catalyst recommendations) are addressed through comparative kinetic studies . For example, copper catalysts may favor C–S bond formation, while palladium systems improve aryl coupling efficiency. Solvent effects (e.g., DMF vs. acetonitrile) should be evaluated for their impact on reaction rates and byproduct formation . Replicating published protocols with rigorous analytical validation (NMR, MS) is critical to identify procedural nuances.
Q. What structural modifications enhance the compound’s bioactivity or physicochemical properties?
Substituent effects are systematically studied via structure-activity relationship (SAR) analyses. Comparative data show:
- Electron-donating groups (e.g., methoxy, dimethylamino) improve solubility and bioavailability by increasing polarity .
- Halogenated aryl groups (e.g., 4-chlorophenyl) enhance target affinity, as seen in COX-2 inhibition studies .
- Thioether linkages (e.g., butylsulfanyl) may reduce metabolic degradation compared to oxygen analogs .
Q. How can computational modeling guide the design of derivatives with tailored properties?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking simulates binding interactions with biological targets (e.g., enzymes, receptors). demonstrates the integration of computational insights with experimental synthesis to design fluorescent derivatives, a approach applicable to optimizing photophysical or pharmacological traits .
Methodological Considerations
- Data Contradiction Analysis : Conflicting solubility or stability data require accelerated degradation studies (e.g., pH, thermal stress) paired with HPLC-MS to identify degradation pathways.
- Multi-disciplinary Integration : Combining synthetic chemistry with computational tools (e.g., cheminformatics) accelerates lead optimization, reducing reliance on trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
